molecular formula C8H9BrO2S B1273642 1-Bromo-4-(methylsulfonylmethyl)benzene CAS No. 213627-30-6

1-Bromo-4-(methylsulfonylmethyl)benzene

Cat. No. B1273642
M. Wt: 249.13 g/mol
InChI Key: CCSFLRBJHQPXFL-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

A 250 mL round-bottomed flask was charged with 4-bromobenzyl bromide (5 g, 20 mmol) and N,N-dimethylformamide (10.81 mL). Sodium methanesulfinate (3.06 g, 30 mmol) was added. The reaction mixture was stirred at 65° C. for 1 hour. The reaction mixture was cooled to ambient temperature and diluted with water. The resulting suspension was stirred for 10 minutes and filtered. The solid was rinsed with water and dried under vacuum to provide the title compound (4.75 g, 95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.81 mL
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.CN(C)C=O.[CH3:15][S:16]([O-:18])=[O:17].[Na+]>O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][S:16]([CH3:15])(=[O:18])=[O:17])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
10.81 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.06 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.